Positional Nitro Group Comparison: 3-Nitro (9a) vs. 4-Nitro Pyrazole Butanamides in H2-Receptor Antagonism
In a systematic evaluation of 23 pyrazole butanamides, the 3-nitro derivative 9a (4-(3-nitro-1-pyrazolyl)-N-(1-phenylethyl)butanamide analog) demonstrated the highest H2-receptor antagonist activity, achieving approximately 6 times the potency of famotidine and 160 times that of cimetidine in the isolated guinea pig right atrium preparation [1]. By contrast, 4-nitro substituted analogs were not reported to exhibit meaningful H2 antagonism within the same series, indicating that the nitro group position is a decisive efficacy switch. The target compound, bearing a 4-nitro substituent, is therefore predicted to diverge pharmacologically, preferentially aligning with the ACAT inhibitory activity claimed in patent US5441975 for 4-nitropyrazole butanamides [2].
| Evidence Dimension | Nitro group positional effect on H2-receptor antagonist activity |
|---|---|
| Target Compound Data | 4-nitro substitution; H2 activity not reported; hypothesized to redirect to ACAT inhibition |
| Comparator Or Baseline | 3-nitro derivative 9a: ~6× famotidine potency; ~160× cimetidine potency in isolated guinea pig right atrium |
| Quantified Difference | Functional redirection from H2 antagonism (3-nitro) to ACAT inhibition (4-nitro) based on patent genus claims; no quantitative H2 data available for 4-nitro analog |
| Conditions | Isolated guinea pig right atrium preparation (Buschauer et al., 1995); ACAT enzyme assay (US Patent 5,441,975) |
Why This Matters
Investigators screening for H2-receptor antagonists must exclude the 4-nitro isomer, as it lacks efficacy in this pathway; conversely, it may serve as a selective ACAT inhibitor starting point.
- [1] Buschauer A, Mohr R, Schunack W. Arch Pharm (Weinheim). 1995;328(4):349-358. View Source
- [2] US Patent 5,441,975. Pyrazolo-substituted alkyl amide ACAT inhibitors. 1995. View Source
